molecular formula C17H26ClN B8491351 (S)-Sibutramine CAS No. 153341-22-1

(S)-Sibutramine

Cat. No.: B8491351
CAS No.: 153341-22-1
M. Wt: 279.8 g/mol
InChI Key: UNAANXDKBXWMLN-INIZCTEOSA-N
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Description

(S)-Sibutramine is a useful research compound. Its molecular formula is C17H26ClN and its molecular weight is 279.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

153341-22-1

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

IUPAC Name

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine

InChI

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/t16-/m0/s1

InChI Key

UNAANXDKBXWMLN-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet, a thermometer probe and rubber septum, was charged 1-(4-chloro-phenyl)-cyclobutanecarbonitrile (CCBC) (8.0 g, 41.9 mmol (96%)) and CuBr (0.12 g, 2%). After purging the flask with argon for 10 min, MTBE (15 mL) and iBuMgCl (68 mL, 0.61 mol in MTBE) were added and the reaction mixture was refluxed for 4–6 h. The reaction was monitored on HPLC for the disappearance of CCBC. The reaction mixture was cooled to ambient temperature and added drop-wise to the solution of (2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide (15.0 g, 42 mmol) in THF (100 mL) in a 500 mL round-bottomed flask at −78° C. The reaction mixture was stirred for 4 h and warmed up to 10° C. under stirring. The reaction was monitored on TLC for the disappearance of 1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine. Then the reaction mixture was cooled to 0° C. and aqueous ammonium acetate (30%, 50 mL) was added, follows by MTBE (200 mL) and warmed up to ambient temperature. The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL) and polish filtered through two layers of filter paper. After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4 were added and the mixture was stirred at ambient temperature for 1 h and cooled to −45° C. NaBH4 (6.4 g, 168 mmol) was added in one portion and the mixture was stirred for 6 h and warmed up to −20° C. and the reaction was monitored on TLC for the disappearance of starting material. To the reaction mixture was slowly added aqueous HCl dissolved in MeOH (60 mL, 4M) and the mixture was warmed to ambient temperature and stirred for 3 h. After the mixture was cooled to 0° C., NaOH (5 M) was added slowly to pH ˜12 for the solution, the mixture was diluted with toluene (200 mL), and was distilled under reduced pressure to remove the low boiling point solvents. The organic phases were allowed to separate for 20 min and the organic phase was washed twice with aqueous NaCl (50 mL, 20%). The mixture was heated to 60–70° C. and D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly. The mixture was distilled under azeotropic condition until the internal temperature reached >95° C. The mixture was then cooled to ambient temperature and stirred for 1 h. The slurry formed was filtered and the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL) and dried at 45° C. for 24 h under reduced pressure to afford the (R)-DDMS.D-TA with 85% yield and 70% ee.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
68 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
8 g
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0.12 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
Quantity
15 g
Type
reactant
Reaction Step Eight
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
50 mL
Type
reactant
Reaction Step Ten
Name
Quantity
6.4 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Yield
85%

Synthesis routes and methods II

Procedure details

12.3 g of racemic sibutramine was dissolved in 85 ml of ethyl acetate, L-DBTA dissolved in 85 ml of ethyl acetate was added thereto. The reaction mixture was heated under reflux, cooled to room temperature and then filtered to obtain crystals (ee: about 85%). And then, the crystals were suspended in 220 ml of ethyl acetate, and heated under reflux to obtain solids. The solids were recrystallized from 450 ml of isopropyl alcohol to obtain L-DBTA salt of (−)-sibutramine (ee: ≧99.3%). The L-DBTA salt of (−)-sibutramine was neutralized with saturated sodium bicarbonate, and then extracted with chloroform to obtain (−)-sibutramine free base.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
L-DBTA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Three

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